
2-Bromo-5-tert-butyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C6H9BrN2S. It is a member of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to the thiadiazole ring, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole typically involves the bromination of 5-tert-butyl-1,3,4-thiadiazole. One common method is the reaction of 5-tert-butyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic displacement with amines, thiols, or alkoxides.
Mechanistic Insight :
- The electron-withdrawing thiadiazole ring activates the C–Br bond for SNAr (nucleophilic aromatic substitution) .
- Steric hindrance from the tert-butyl group may slow substitution kinetics .
2.2. Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the brominated position:
Key Findings :
- Coupling regioselectivity favors retention of the tert-butyl group due to steric and electronic stabilization .
- Reactions with electron-rich boronic acids show higher yields .
2.3. C–H Functionalization
Direct C–H bond activation at position 4 has been explored for derivatization:
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Arylation | Pd(OAc)₂, KOPiv, toluene, 120°C | 4-Aryl-2-bromo-5-tert-butyl-thiadiazole | 45% |
Limitations :
Thermal and Stability Data
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Bromo-5-tert-butyl-1,3,4-thiadiazole has shown promising antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, studies have demonstrated that certain substituted thiadiazoles possess inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The specific derivative this compound has been noted for its ability to inhibit cancer cell growth effectively.
Agricultural Chemistry
Pesticidal Activity
In agricultural applications, this compound has been explored for its pesticidal properties. Thiadiazole compounds are known to exhibit herbicidal and fungicidal activities. Research has shown that this compound can act as an effective herbicide by inhibiting specific enzymes involved in plant growth .
Plant Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Its application in controlled amounts can enhance crop yield by promoting root development and improving resistance to environmental stresses .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized as a building block for synthesizing various polymers. Its unique structure allows it to be incorporated into polymer matrices to impart specific properties such as thermal stability and chemical resistance .
Nanotechnology Applications
Recent studies have explored the use of this compound in nanotechnology for creating nanomaterials with enhanced electrical and thermal properties. The incorporation of thiadiazole derivatives into nanocomposites has shown improvements in conductivity and mechanical strength .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Jordan Journal of Biological Sciences investigated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Agricultural Application
Research conducted on the herbicidal properties of thiadiazoles demonstrated that this compound effectively inhibited weed growth in controlled field trials. The study concluded that this compound could be developed into a commercial herbicide with minimal environmental impact .
Mechanism of Action
The mechanism of action of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a bromine atom.
2-Bromo-1,3,4-thiadiazole: Lacks the tert-butyl group, leading to different reactivity and properties.
5-tert-Butyl-1,3,4-thiadiazole: Parent compound without the bromine substitution.
Uniqueness
2-Bromo-5-tert-butyl-1,3,4-thiadiazole is unique due to the combined presence of the bromine atom and tert-butyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and selectivity that is not commonly found in other thiadiazole derivatives.
Biological Activity
2-Bromo-5-tert-butyl-1,3,4-thiadiazole is part of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Understanding the biological activity of this specific derivative is crucial for its potential therapeutic applications.
The 1,3,4-thiadiazole scaffold is characterized by its electron-deficient nature and stability under various conditions. The presence of bromine and tert-butyl substituents at specific positions enhances its biological activity by influencing the electronic distribution and steric properties of the molecule.
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have demonstrated effectiveness against various bacterial and fungal strains. In a study by Rashdan et al., several novel derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed that certain compounds exhibited potent inhibitory effects compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A series of analogues were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. For example, Liu et al. reported that specific derivatives showed moderate to high inhibition against human lung (A549) and breast cancer (MCF-7) cell lines with IC50 values indicating significant potency. The structure-activity relationship (SAR) analysis suggested that modifications at the C-5 position were critical for enhancing anticancer activity .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiadiazole derivatives have also been documented. In a study focusing on the synthesis of new compounds, several exhibited promising anti-inflammatory activity in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Anticonvulsant Activity
Recent investigations into the anticonvulsant effects of 1,3,4-thiadiazole derivatives have shown promising results. Aliyu et al. demonstrated that certain compounds provided significant protection in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). The efficacy was attributed to the modulation of GABAergic pathways and voltage-gated ion channels .
Case Study 1: Anticancer Evaluation
In a study published by Chen et al., 28 new 1,3,4-thiadiazole analogues were synthesized and tested for their in vitro anti-proliferative activities using the CCK-8 method. Notably, one compound exhibited an IC50 value of 15 nM against HDAC1 cell lines, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Kamel et al. synthesized seventeen new derivatives and assessed their antimicrobial activity against various pathogens using micro-dilution methods. Their findings revealed that some compounds significantly inhibited bacterial growth more effectively than standard treatments .
Data Summary
Q & A
Basic Research Questions
Q. Q1: What are the optimal synthetic routes for preparing 2-bromo-5-tert-butyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?
Answer: The synthesis of brominated thiadiazoles often involves cyclization of thiosemicarbazide derivatives using dehydrating agents. For example, phosphoric acid efficiently promotes cyclization of 1,4-dibenzoylthiosemicarbazide to form 2-benzamido-5-phenyl-1,3,4-thiadiazole in high yields (~85%) . Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., CHCl₃, 0–5°C), as demonstrated for C5-bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives . For this compound, substituting the phenyl group with tert-butyl may require adjusting steric hindrance during cyclization. Key parameters include temperature (ambient to reflux), solvent polarity, and stoichiometry of brominating agents.
Q. Q2: Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl protons at ~1.3 ppm; bromine’s deshielding effect on adjacent carbons).
- X-ray crystallography : Resolves bond lengths/angles, as shown for 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine (C-Br bond: 1.89 Å) .
- DFT calculations : B3LYP/6-31G(d) methods accurately predict geometry (e.g., tert-butyl group torsion angles) and thermodynamic stability .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 263 for C₆H₈BrN₃S).
Q. Q3: How does the tert-butyl substituent affect the thermodynamic stability of this compound compared to methyl or ethyl analogs?
Answer: Thermochemical studies on 2-amino-5-alkyl-1,3,4-thiadiazoles reveal that tert-butyl groups increase steric bulk, reducing entropy (ΔS° < -150 J/mol·K) but enhancing enthalpy (ΔH°f ~120 kJ/mol) due to hyperconjugative stabilization. Combustion calorimetry shows tert-butyl derivatives are ~15% more stable than methyl analogs . Computational studies (e.g., B3LYP) correlate alkyl chain length with lattice energy, favoring crystalline packing in tert-butyl derivatives .
Advanced Research Questions
Q. Q4: What molecular mechanisms underlie the antiproliferative activity of this compound in cancer cell lines?
Answer: Thiadiazoles inhibit kinase pathways (e.g., ERK1/2) and induce G0/G1 cell cycle arrest. For example, 2-amino-5-(4-fluorophenyl)thiadiazole (FABT) downregulates cyclin D1 and upregulates p21 in A549 lung carcinoma cells, reducing proliferation by 70% at 10 µM . Bromine’s electronegativity enhances binding to ATP pockets in kinases, while tert-butyl improves membrane permeability. Proteomics and siRNA knockdown assays are recommended to validate targets.
Q. Q5: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., Br, CF₃) at C5 enhance antimicrobial activity (MIC: 2–8 µg/mL) .
- Hybridization : Conjugating thiadiazole with triazole or imidazole improves anticancer activity (IC₅₀: <5 µM) via dual kinase inhibition .
- Solubility : Adding polar groups (e.g., -SO₃H) balances lipophilicity (logP < 3) for CNS penetration.
Q. Q6: What role does this compound play in fluorescence-based applications?
Answer: Thiadiazoles with conjugated π-systems (e.g., styryl substituents) exhibit blue fluorescence (λem ~450 nm). For example, 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole shows a 26 nm red shift compared to non-conjugated analogs, making it suitable for OLEDs . Bromine’s heavy atom effect may enhance intersystem crossing for phosphorescence.
Q. Q7: How can contradictory data on synthetic yields or bioactivity be resolved?
Answer:
- Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Crystallography : Confirm product purity and isomer ratios .
- Bioassays : Use isogenic cell lines and controls to minimize variability .
Q. Q8: What safety protocols are critical for handling this compound?
Answer:
- Storage : Protect from light at -20°C in amber vials .
- PPE : Use nitrile gloves and fume hoods due to skin irritation risks (WGK 3 classification) .
- Waste disposal : Neutralize with 10% NaOH before incineration.
Q. Q9: How do computational models predict the reactivity of this compound in nucleophilic substitutions?
Answer: DFT studies (B3LYP/6-31G(d)) show bromine’s electrophilicity (σ* orbital) facilitates SN2 reactions at C2. Tert-butyl’s steric bulk directs nucleophiles (e.g., amines) to para positions. Transition state calculations (ΔG‡ ~80 kJ/mol) predict regioselectivity in cross-coupling reactions .
Q. Q10: Can this compound act as a corrosion inhibitor?
Answer: Thiadiazoles with sulfur/nitrogen donors inhibit metal corrosion (efficiency >90% at 1 mM in NaCl). Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition via adsorption on Fe/Cu surfaces .
Properties
IUPAC Name |
2-bromo-5-tert-butyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCALTKEJCVOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606893 | |
Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88370-06-3 | |
Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-tert-butyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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